9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol
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Overview
Description
9-Methoxy-5,9-dimethyl-2-[2-(3-pyridyl)piperidino]-3-decyn-5-ol: is a complex organic compound with a molecular formula of C23H36N2O2 This compound features a unique structure that includes a pyridine ring, a piperidine ring, and a decyn-5-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-5,9-dimethyl-2-[2-(3-pyridyl)piperidino]-3-decyn-5-ol typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by their coupling with the decyn-5-ol moiety. Common synthetic routes may involve:
Formation of Pyridine Ring: Pyridine synthesis can be achieved through methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Formation of Piperidine Ring: Piperidine rings can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final coupling of the pyridine and piperidine rings with the decyn-5-ol moiety can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the methoxy and methyl groups.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Functionalized derivatives of the pyridine ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine and piperidine derivatives.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Methoxy-5,9-dimethyl-2-[2-(3-pyridyl)piperidino]-3-decyn-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
- 5-Methoxy-2-[2-(3-pyridyl)piperidino]-3-decyn-5-ol
- 9-Methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one
Comparison:
- Structural Differences: The presence of different functional groups and ring structures distinguishes these compounds from 9-Methoxy-5,9-dimethyl-2-[2-(3-pyridyl)piperidino]-3-decyn-5-ol.
- Reactivity: Variations in reactivity due to differences in electronic and steric effects.
- Applications: Each compound may have unique applications based on its specific properties and reactivity.
Properties
Molecular Formula |
C23H36N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
9-methoxy-5,9-dimethyl-2-(2-pyridin-3-ylpiperidin-1-yl)dec-3-yn-5-ol |
InChI |
InChI=1S/C23H36N2O2/c1-19(12-15-23(4,26)14-9-13-22(2,3)27-5)25-17-7-6-11-21(25)20-10-8-16-24-18-20/h8,10,16,18-19,21,26H,6-7,9,11,13-14,17H2,1-5H3 |
InChI Key |
RBNPONNUFQLAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)(CCCC(C)(C)OC)O)N1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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